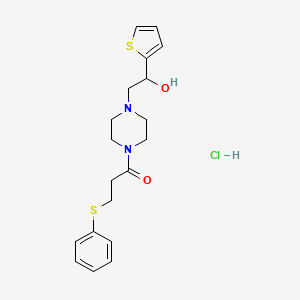
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H25ClN2O2S2 and its molecular weight is 412.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride is a synthetic compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a piperazine ring, hydroxyethyl, and thiophene groups, which contribute to its interaction with various biological targets. The compound's structure suggests potential applications in treating conditions such as cancer and other diseases influenced by B-cell signaling pathways.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C24H26N2O2S |
| Molecular Weight | 406.54 g/mol |
| IUPAC Name | This compound |
| SMILES | OC(CN1CCN(CC1)C(=O)C(c2ccccc2)c3ccccc3)c4cccs4 |
| InChI Key | GJUPIXDEXORNNM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The hydroxyethyl and thiophene groups facilitate hydrogen bonding and π–π interactions, enhancing binding affinity to various receptors. Notably, it has been identified as a selective inhibitor of Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. This inhibition may lead to reduced proliferation of B-cell malignancies, making it a candidate for cancer therapeutics.
Anticancer Activity
Research indicates that derivatives of similar structural motifs, such as chalcones and piperazine compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate high cytotoxicity against MCF-7 breast cancer cells, outperforming established chemotherapeutic agents like Tamoxifen .
The mechanism proposed involves the blockade of estrogen receptors, which is critical in the proliferation of hormone-sensitive cancers. Molecular docking studies revealed that these compounds could effectively bind to the active sites of estrogen receptors, further validating their potential as anticancer agents .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been reported to exhibit various biological activities including:
- Antioxidant Activity: Protecting cells from oxidative stress.
- Anti-Alzheimer Activity: Potentially inhibiting pathways associated with neurodegeneration.
- Antiproliferative Effects: Reducing cell growth in various cell lines.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Cytotoxicity Evaluation: A study assessed the cytotoxic effects of synthesized chalcone derivatives on MCF-7 cells using MTT assays. Results indicated that modifications in the side chains significantly influenced cytotoxicity profiles .
- Molecular Docking Studies: Research demonstrated that specific structural modifications enhanced binding affinity to estrogen receptors, suggesting a pathway for improved therapeutic efficacy .
- Pharmacological Studies: Investigations into the pharmacokinetics and toxicity profiles of related compounds indicate favorable safety margins compared to traditional chemotherapeutics .
Properties
IUPAC Name |
1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S2.ClH/c22-17(18-7-4-13-25-18)15-20-9-11-21(12-10-20)19(23)8-14-24-16-5-2-1-3-6-16;/h1-7,13,17,22H,8-12,14-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQCUJFAKWIZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CCSC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














